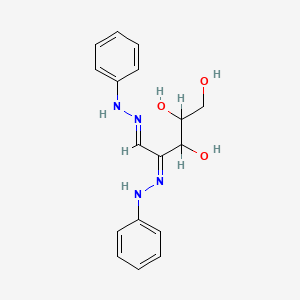
D-Lyxose phenylosazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Lyxose phenylosazone: is a crystalline derivative formed from the reaction of D-Lyxose, a rare sugar, with phenylhydrazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose phenylosazone involves the reaction of D-Lyxose with an excess of phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Formation of Phenylhydrazone: D-Lyxose reacts with one equivalent of phenylhydrazine to form a phenylhydrazone intermediate.
Formation of Osazone: The phenylhydrazone intermediate then reacts with two additional equivalents of phenylhydrazine, resulting in the formation of this compound.
Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between D-Lyxose and phenylhydrazine. The reaction mixture is typically heated to accelerate the formation of the osazone, followed by crystallization and purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Lyxose phenylosazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the osazone back to its corresponding sugar or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the osazone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypobromite and other mild oxidizing agents.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Aldonic acids and other oxidized derivatives.
Reduction Products: Alditols and other reduced forms.
Substitution Products: Various substituted osazones.
Wissenschaftliche Forschungsanwendungen
D-Lyxose phenylosazone has several scientific research applications, including:
Chemistry: Used as a reagent to identify and differentiate between various sugars based on their crystalline structures.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of rare sugars and other high-value compounds
Wirkmechanismus
The mechanism of action of D-Lyxose phenylosazone involves the formation of a stable crystalline structure through the reaction of D-Lyxose with phenylhydrazine. This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by further reaction to form the osazone. The molecular targets and pathways involved in this process include the carbonyl group of D-Lyxose and the amino group of phenylhydrazine .
Vergleich Mit ähnlichen Verbindungen
- D-Glucose phenylosazone
- D-Mannose phenylosazone
- D-Fructose phenylosazone
Comparison: D-Lyxose phenylosazone is unique in its structure and crystalline properties compared to other osazones. While D-Glucose, D-Mannose, and D-Fructose phenylosazones share similar reaction mechanisms and formation processes, the specific configuration and properties of this compound make it distinct. This uniqueness is particularly valuable in carbohydrate chemistry for the identification and differentiation of sugars .
Eigenschaften
CAS-Nummer |
3322-01-8 |
|---|---|
Molekularformel |
C17H20N4O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+ |
InChI-Schlüssel |
IKUNLGFTFBMATL-ITJRQFMXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


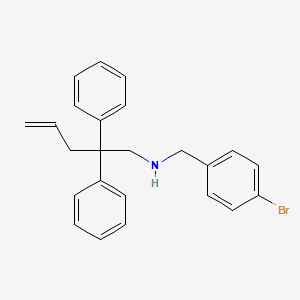
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
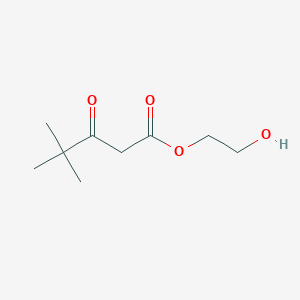
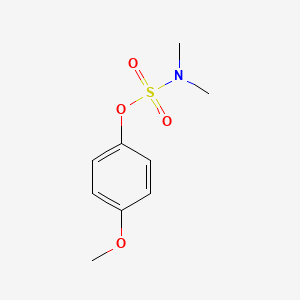
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)


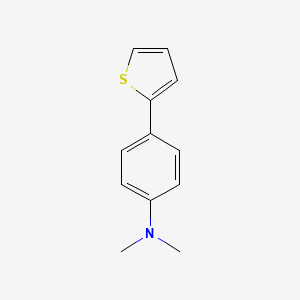
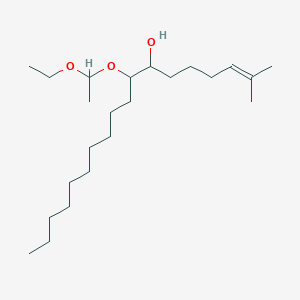
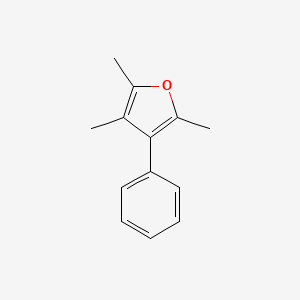
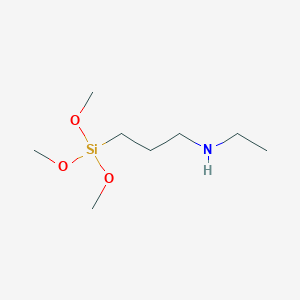
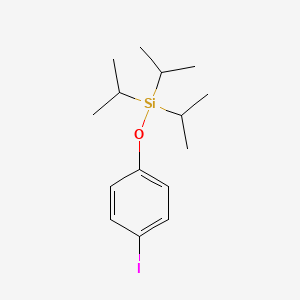
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)
